molecular formula C24H25N3O2 B15217794 Ethyl 2,4-diphenyl-6-(piperidin-1-yl)pyrimidine-5-carboxylate CAS No. 823794-32-7

Ethyl 2,4-diphenyl-6-(piperidin-1-yl)pyrimidine-5-carboxylate

Katalognummer: B15217794
CAS-Nummer: 823794-32-7
Molekulargewicht: 387.5 g/mol
InChI-Schlüssel: FMUZEKVVGYBFGI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2,4-diphenyl-6-(piperidin-1-yl)pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 3. This compound is of interest due to its potential therapeutic applications and its structural complexity, which includes a piperidine ring and two phenyl groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,4-diphenyl-6-(piperidin-1-yl)pyrimidine-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of a chalcone with guanidine hydrochloride to form the pyrimidine ring . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and more efficient purification techniques to ensure high yield and purity. The scalability of the synthesis would depend on the availability of starting materials and the optimization of reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2,4-diphenyl-6-(piperidin-1-yl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often include controlled temperatures and the use of catalysts to increase reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce new functional groups such as halides or amines.

Wissenschaftliche Forschungsanwendungen

Ethyl 2,4-diphenyl-6-(piperidin-1-yl)pyrimidine-5-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of Ethyl 2,4-diphenyl-6-(piperidin-1-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of its targets. The exact pathways involved would depend on the specific application and the biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethyl 2,4-diphenyl-6-(piperidin-1-yl)pyrimidine-5-carboxylate is unique due to its combination of a pyrimidine ring with both piperidine and phenyl groups. This structural arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Eigenschaften

CAS-Nummer

823794-32-7

Molekularformel

C24H25N3O2

Molekulargewicht

387.5 g/mol

IUPAC-Name

ethyl 2,4-diphenyl-6-piperidin-1-ylpyrimidine-5-carboxylate

InChI

InChI=1S/C24H25N3O2/c1-2-29-24(28)20-21(18-12-6-3-7-13-18)25-22(19-14-8-4-9-15-19)26-23(20)27-16-10-5-11-17-27/h3-4,6-9,12-15H,2,5,10-11,16-17H2,1H3

InChI-Schlüssel

FMUZEKVVGYBFGI-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=C(N=C(N=C1N2CCCCC2)C3=CC=CC=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.